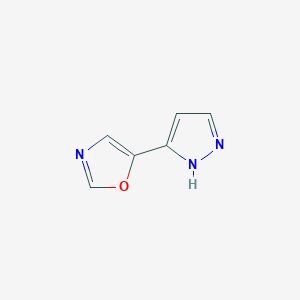

5-(1H-Pyrazol-3-yl)oxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5N3O |

|---|---|

Molecular Weight |

135.12 g/mol |

IUPAC Name |

5-(1H-pyrazol-5-yl)-1,3-oxazole |

InChI |

InChI=1S/C6H5N3O/c1-2-8-9-5(1)6-3-7-4-10-6/h1-4H,(H,8,9) |

InChI Key |

ZJUCPZUEOHPCMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NN=C1)C2=CN=CO2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 1h Pyrazol 3 Yl Oxazole and Its Derivatives

Classical and Established Synthetic Routes to the 5-(1H-Pyrazol-3-yl)oxazole Core

Traditional methods for constructing the this compound core have laid the foundation for more advanced synthetic strategies. These established routes primarily involve cyclocondensation reactions, 1,3-dipolar cycloadditions, and ring transformations.

Cyclocondensation Reactions Involving Pyrazole (B372694) Precursors and Oxazole (B20620) Building Blocks

Cyclocondensation reactions represent a cornerstone in the synthesis of the this compound system. These reactions typically involve the formation of one of the heterocyclic rings onto a pre-existing partner ring.

A common strategy involves the reaction of a pyrazole derivative containing a suitable functional group with a reagent that can form the oxazole ring. For instance, pyrazole-3-carbothioamides have been utilized as key precursors. These compounds can undergo cyclocondensation with phenacyl bromides to furnish the corresponding 2,4-disubstituted thiazoles, a reaction that highlights the versatility of pyrazole precursors in building other five-membered heterocycles. acs.orgacs.org While this example leads to a thiazole, similar logic can be applied to oxazole synthesis by choosing appropriate reagents.

Another approach starts with a substituted oxazole and builds the pyrazole ring onto it. For example, methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates react with 1H-pyrazol-5-amines. growingscience.comresearchgate.net This reaction proceeds via the participation of the endocyclic aminoazole nitrogen atoms, leading to products that can be further transformed into tricyclic compounds. growingscience.com The reaction of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides with 5-amino-1H-pyrazoles also follows a similar pathway, yielding 5-[(5-amino-1H-pyrazol-1-yl)sulfonyl]-2-aryl-1,3-oxazole-4-carbonitriles. researchgate.net

The reaction of β-enaminones with NH-5-aminopyrazoles is another effective cyclocondensation method for creating fused pyrimidine (B1678525) rings, demonstrating the utility of pyrazole precursors in constructing fused heterocyclic systems. researchgate.net

Table 1: Examples of Cyclocondensation Reactions

| Pyrazole Precursor | Oxazole/Thiazole Building Block | Resulting Core | Reference |

| 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide | Substituted phenacyl bromide | 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole | acs.orgacs.org |

| 1H-Pyrazol-5-amines | Methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates | Fused mdpi.compleiades.onlineoxazolo[5,4-d]pyrimidine derivatives | growingscience.com |

| 5-Amino-1H-pyrazoles | 2-Aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides | 5-[(5-Amino-1H-pyrazol-1-yl)sulfonyl]-2-aryl-1,3-oxazole-4-carbonitriles | researchgate.net |

| NH-5-Aminopyrazoles | β-Enaminones | Pyrazolo[1,5-a]pyrimidines | researchgate.net |

1,3-Dipolar Cycloaddition Strategies for Pyrazole-Oxazole Formation

The 1,3-dipolar cycloaddition is a powerful and versatile method for constructing five-membered heterocyclic rings, including both pyrazoles and oxazoles. mdpi.comfrontiersin.org This strategy often involves the reaction of a dipole with a dipolarophile.

One of the most common applications of this reaction in the context of pyrazole synthesis is the cycloaddition of diazo compounds with alkynes or alkenes. nih.govresearchgate.netnih.gov This approach is an atom-economic way to create functionalized pyrazoles. nih.gov While direct cycloaddition to form the linked pyrazole-oxazole system in one step is less common, the strategy is often used to build one of the rings, which is then elaborated to form the final product.

For instance, nitrile oxides, generated in situ from aldoximes, are effective 1,3-dipoles that react with alkenes or alkynes to form isoxazolines or isoxazoles, respectively. mdpi.comnih.gov An intramolecular version of this reaction, the intramolecular nitrile oxide cycloaddition (INOC), has been successfully employed to synthesize fused pyrazolo[4′,3′:5,6]pyrano[4,3-c] mdpi.comresearchgate.netoxazoles. mdpi.comnih.gov This process starts from 3-(prop-2-en-1-yloxy)- or 3-(prop-2-yn-1-yloxy)-1H-pyrazole-4-carbaldehyde oximes, which undergo cyclization to form the complex heterocyclic system. mdpi.comnih.gov

It is worth noting that the reactivity of the dipolarophile is crucial. For example, 3-ethynyl-1H-pyrazoles have been shown to be inactive in 1,3-dipolar cycloaddition reactions with nitrile oxides and nitrile imines. researchgate.net

Ring Transformation Reactions Leading to this compound

Ring transformation reactions offer an alternative pathway to the this compound scaffold. These reactions involve the conversion of one heterocyclic ring into another, often through a ring-opening and subsequent recyclization process.

For example, substituted 5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carbonitriles exhibit different reaction pathways depending on the nucleophile used. pleiades.online While reaction with secondary amines results in the replacement of the pyrazolyl substituent, reaction with primary amines or hydrazine (B178648) hydrate (B1144303) leads to cleavage of the oxazole ring. The resulting intermediates can then undergo cyclization to form new heterocyclic systems, such as 4,5-diaminopyrazole derivatives. pleiades.online

Chromone derivatives can also serve as precursors for pyrazole synthesis. Reaction of 3-formylchromone with certain nitrogen-containing nucleophiles can lead to the formation of pyrazolo[3,4-b]pyridines through a ring-opening and recyclization mechanism. tandfonline.com While not directly forming a pyrazole-oxazole linkage, this demonstrates the principle of ring transformation in accessing pyrazole-containing systems. The oxazole ring itself can be converted into other heterocycles like pyrazole through nucleophilic addition followed by ring-opening and recyclization. tandfonline.com

Modern and Sustainable Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and sustainable synthetic methods. These modern approaches, including microwave-assisted synthesis and catalyst-mediated transformations, have been successfully applied to the synthesis of the this compound core and its derivatives.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, improve yields, and often enhance product purity. This technology has been effectively utilized in the synthesis of pyrazole and oxazole derivatives.

For instance, the synthesis of pyrazole-containing 2,4-disubstituted oxazol-5-ones has been achieved by reacting 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde with hippuric acid and sodium acetate (B1210297) in acetic anhydride (B1165640) under microwave irradiation. researchgate.net This method significantly reduces the reaction time compared to conventional heating. researchgate.net Similarly, pyrazole-substituted oxazole derivatives have been prepared from pyrazole aldehyde intermediates under microwave conditions. ijpsonline.com

Microwave irradiation has also been employed in the synthesis of 2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-4,5-dihydro-1,3-oxazole and in the preparation of pyrazolo[1,5-a]pyrimidines from β-enaminones and NH-5-aminopyrazoles. researchgate.netijpsonline.com Furthermore, a facile microwave-assisted synthesis of 5-substituted oxazoles from aryl-aldehydes and p-toluenesulfonylmethyl isocyanide (TosMIC) has been developed, offering a cleaner route to these compounds. acs.orgnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave Method | Reference |

| Synthesis of pyrazole containing 2,4-disubstituted oxazol-5-one | 2.5 - 4 hours | Shorter reaction time, improved yield | researchgate.net |

| Synthesis of 5-phenyl oxazole | Not specified | 8 minutes, 96% yield | nih.gov |

| Synthesis of pyrazolo[1,5-a]pyrimidines | Not specified | 2 minutes | researchgate.net |

Catalyst-Mediated Transformations, including Metal-Catalyzed Routes

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions that would otherwise be difficult or impossible. Both metal-based and metal-free catalysts have been employed in the synthesis of pyrazole and oxazole heterocycles.

Transition-metal-catalyzed C-H functionalization has become a powerful strategy for the direct modification of pyrazole rings, avoiding the need for pre-functionalized starting materials. researchgate.net Palladium and copper catalysts are commonly used for direct arylation reactions. For example, 2,4-disubstituted oxazoles have been synthesized through a palladium/copper co-mediated direct arylation reaction. semanticscholar.org Copper(II) triflate has been shown to catalyze the coupling of α-diazoketones with amides to produce 2,4-disubstituted oxazoles. tandfonline.com

Metal-free catalytic systems are also gaining prominence due to their lower cost and reduced toxicity. For example, the synthesis of 5-substituted isoxazoles has been achieved using TEMPO as a catalyst. rsc.org Furthermore, the van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC), can be performed under basic conditions, sometimes with the aid of a phase-transfer catalyst, to produce 5-aryloxazoles. organic-chemistry.org

Table 3: Catalysts Used in Pyrazole-Oxazole Synthesis

| Catalyst | Reaction Type | Resulting Product | Reference |

| Palladium/Copper | Direct Arylation | 2,4-disubstituted oxazole | semanticscholar.org |

| Copper(II) triflate | Coupling of α-diazoketones and amides | 2,4-disubstituted oxazoles | tandfonline.com |

| TEMPO | Oxidation/Cyclization | 5-substituted isoxazoles | rsc.org |

| Base (e.g., K3PO4) | van Leusen Reaction | 5-substituted oxazoles | acs.orgnih.gov |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of pyrazole and oxazole derivatives aims to reduce the environmental impact by utilizing eco-friendly solvents, minimizing waste, and avoiding hazardous reagents. kthmcollege.ac.in Researchers have been exploring various green synthetic approaches, including microwave-assisted synthesis, ultrasound techniques, and the use of ionic liquids or deep-eutectic solvents. ijpsonline.comacs.org

One notable green approach involves the synthesis of pyrazole and oxazole derivatives using environmentally benign solvents without the need for a catalyst. kthmcollege.ac.in For instance, a one-pot, three-component reaction has been reported for the synthesis of a key intermediate, 3-methyl-5-oxopyrazol propanenitrile, from ethyl cyanoacetate, hydrazine hydrate, and ethyl acetoacetate. kthmcollege.ac.in This intermediate serves as a precursor for new oxazole and pyrazole derivatives, with reactions carried out in eco-friendly solvents. kthmcollege.ac.in The benefits of such methods include a broad substrate scope, shorter reaction times, and a straightforward, easy work-up, leading to high-purity products in good yields. kthmcollege.ac.in

Water, being an inexpensive and environmentally benign solvent, has also gained attention in the synthesis of heterocyclic compounds, as it can offer unique reactivity. researchgate.net The use of dimethyl carbonate (DMC), a biodegradable and non-toxic solvent, is another green alternative that is being explored. researchgate.net Furthermore, microwave irradiation has been successfully employed in the synthesis of pyrazole derivatives, often leading to shorter reaction times and improved yields. researchgate.net

| Green Chemistry Approach | Key Features | Example | Reference |

| Catalyst-free synthesis | Use of eco-friendly solvents, simple procedure, easy work-up. | One-pot synthesis of 3-methyl-5-oxopyrazol propanenitrile. | kthmcollege.ac.in |

| Microwave-assisted synthesis | Shorter reaction times, improved yields. | Synthesis of pyrazole derivatives from 1,2-diaryldiketones and 3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde. | ijpsonline.com |

| Use of green solvents | Water and Dimethyl Carbonate (DMC) as environmentally benign alternatives. | General organic transformations. | researchgate.net |

Functionalization and Derivatization Strategies for this compound

The ability to selectively functionalize the this compound scaffold is crucial for creating libraries of diverse compounds for biological screening. Strategies have been developed to target either the pyrazole or the oxazole ring, as well as to introduce diversity through multi-component reactions.

Regioselective Functionalization of the Pyrazole Moiety

The pyrazole ring offers multiple sites for functionalization, most notably the nitrogen atoms and the carbon atoms of the ring. Regioselective alkylation of the pyrazole nitrogen is a common strategy. For example, ethyl 1-(oxiran-2-ylmethyl)-3-aryl-1H-pyrazole-5-carboxylates have been synthesized from 3(5)-aryl-1H-pyrazole-5(3)-carboxylates by controlling the reaction conditions such as the base, solvent, and temperature to achieve regioselectivity. mdpi.com

Metalation followed by reaction with an electrophile is another powerful tool for the regioselective functionalization of the pyrazole ring. Sequential metalation at different carbon positions (C-3, C-4, and C-5) of pyrazole 1-oxides has been demonstrated, allowing for the introduction of various substituents in a controlled manner. nih.gov This involves processes like deprotonation or bromine-magnesium exchange followed by transmetalation and cross-coupling reactions. nih.gov Palladium-catalyzed direct arylation is also a significant method for the regioselective functionalization of pyrazole cores. researchgate.net

| Functionalization Strategy | Position | Reagents/Conditions | Outcome | Reference |

| N-Alkylation | N-1 | Different bases, reaction media, and temperatures | Regioselective synthesis of N-substituted pyrazoles | mdpi.com |

| C-H Functionalization | C-3, C-4, C-5 | Metalation (deprotonation, Br/Mg exchange), electrophiles, Pd-catalyzed cross-coupling | Introduction of various substituents on the pyrazole ring | nih.gov |

| Direct Arylation | C-3 | Palladium catalyst | Synthesis of C-3 arylated imidazo[1,2-b]pyrazoles | researchgate.net |

Selective Functionalization of the Oxazole Ring

The oxazole ring can also be selectively functionalized. Metalation using TMP-bases of magnesium and zinc (TMPMgCl·LiCl or TMPZnCl·LiCl) has been successfully employed for the regioselective functionalization of the oxazole scaffold. acs.org Starting from an unsubstituted oxazole, this method allows for sequential metalation and subsequent reaction with a variety of electrophiles, such as aryl halides, allylic halides, and acid chlorides, to produce highly functionalized oxazoles. acs.org This strategy provides a general route to 2,4,5-trisubstituted oxazoles. acs.org

Another approach involves the synthesis of pyrazole-substituted oxazole derivatives starting from a pyrazole aldehyde. ijpsonline.com This multi-step synthesis generates a 4-chloromethyl-2-aryloxazole intermediate, which can be further reacted to introduce the pyrazole moiety. ijpsonline.comijpsonline.com

| Functionalization Strategy | Position(s) | Reagents/Conditions | Outcome | Reference |

| Metalation | C-2, C-4, C-5 | TMPMgCl·LiCl or TMPZnCl·LiCl, followed by electrophiles | Synthesis of 2,4,5-trisubstituted oxazoles | acs.org |

| Multi-step synthesis | C-4 | Pyrazole aldehyde, hydroxylamine (B1172632) hydrochloride, 1,3-dichloropropanone, oxime, Cs2CO3 | Formation of pyrazole-substituted oxazoles | ijpsonline.comijpsonline.com |

Multi-Component Reactions for Diversified Scaffolds

Multi-component reactions (MCRs) are highly efficient for generating molecular diversity from simple starting materials in a single synthetic operation. Several MCRs have been developed for the synthesis of complex heterocyclic systems containing the pyrazole-oxazole scaffold.

One such example is a one-pot, three-component reaction for the synthesis of new functionalized imidazo[1,2-b]pyrazoles. researchgate.net Another MCR involves the reaction of 3-amino-4-substituted pyrazoles, aromatic aldehydes, and isocyanides to produce N-alkyl-2-aryl-5H-imidazo[1,2-b]pyrazoles in high yields. researchgate.net

Furthermore, a facile one-pot multicomponent reaction has been reported for the synthesis of pyrazolo-thiazole substituted pyridines, demonstrating the utility of MCRs in constructing complex, polyheterocyclic systems with potential biological activity. nih.gov These reactions often proceed with high atom economy and can be used to rapidly build libraries of diverse compounds for drug discovery. mdpi.com

| Reaction Type | Starting Materials | Resulting Scaffold | Reference |

| Three-component reaction | 3-Amino-4-substituted pyrazoles, aromatic aldehydes, isocyanides | N-alkyl-2-aryl-5H-imidazo[1,2-b]pyrazoles | researchgate.net |

| Multi-component reaction | 2-(1,5-dimethyl-1H-pyrazol-3-yl)-5-acetyl-4-methyl-thiazole, thiophene-2-carbaldehyde, malononitrile | Pyrazolo-thiazole substituted pyrans and pyridines | nih.gov |

| One-pot condensation | Active methylene (B1212753) reagents, phenylisothiocyanate, substituted hydrazine | Highly functionalized phenylaminopyrazoles | mdpi.com |

Chemical Reactivity and Reaction Mechanisms of 5 1h Pyrazol 3 Yl Oxazole

Electrophilic Aromatic Substitution Patterns on the Pyrazole (B372694) and Oxazole (B20620) Rings

The susceptibility of the 5-(1H-Pyrazol-3-yl)oxazole system to electrophilic aromatic substitution is influenced by the electronic nature of both heterocyclic rings.

Pyrazole Ring: The pyrazole ring is generally considered an electron-rich aromatic system, making it susceptible to electrophilic attack. In unsubstituted pyrazole, electrophilic substitution predominantly occurs at the C4 position, as it is the most electron-rich carbon atom. pharmdbm.com The presence of the oxazole substituent at the C3 position is expected to influence the regioselectivity of substitution. Depending on the electronic effect of the oxazol-5-yl group, it could either direct incoming electrophiles to the C4 position or potentially to the N1 position (for N-unsubstituted pyrazoles).

Oxazole Ring: In contrast to pyrazole, the oxazole ring is an electron-deficient heterocycle. Electrophilic substitution on the oxazole ring is generally difficult and typically occurs at the C5 position if an activating, electron-donating group is present. tandfonline.comsemanticscholar.orgderpharmachemica.com In the case of this compound, the substitution site for potential electrophilic attack is already occupied by the pyrazole ring. Electrophilic attack at other positions, such as C2 or C4, is less favorable due to the ring's electron-deficient nature. Protonation, a simple electrophilic reaction, is expected to occur at the nitrogen atom of the oxazole ring. semanticscholar.orgderpharmachemica.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Heterocyclic Ring | Position of Substitution | Rationale |

|---|---|---|

| Pyrazole | C4 | The C4 position is the most electron-rich and sterically accessible position on the pyrazole ring. pharmdbm.com |

| Oxazole | C5 (occupied) | The C5 position is the most favorable site for electrophilic attack on the oxazole ring, but it is blocked by the pyrazole substituent. tandfonline.comsemanticscholar.org |

Nucleophilic Attack and Ring-Opening Pathways

The electron-deficient character of the oxazole ring makes it a target for nucleophilic attack, which can lead to either substitution or ring-opening reactions.

Research on analogous systems, such as 5-(pyrazol-1-yl)-1,3-oxazole derivatives, has shown that the pyrazolyl group at the C5 position can act as a leaving group. pleiades.online Treatment with secondary amines can result in the nucleophilic displacement of the pyrazole moiety, leaving the oxazole ring intact. pleiades.online

However, more aggressive nucleophiles like primary amines or hydrazine (B178648) can lead to the cleavage of the oxazole ring. pleiades.online The attack likely occurs at the C2 or C5 position, followed by a ring-opening cascade. tandfonline.compleiades.online The oxazole ring is also known to be unstable in acidic media, where it can be cleaved by water. researchgate.net These pathways can lead to the formation of various acyclic or rearranged heterocyclic products. tandfonline.comresearchgate.nettandfonline.com

Table 2: Reactivity with Nucleophiles

| Nucleophile | Reaction Type | Product Type | Reference |

|---|---|---|---|

| Secondary Amines | Nucleophilic Substitution | 5-Amino-substituted oxazoles | pleiades.online |

| Primary Amines | Nucleophilic Ring-Opening | Enamino nitriles (from analogues) | pleiades.online |

| Hydrazine | Nucleophilic Ring-Opening | Enehydrazino nitriles (from analogues), leading to pyrazoles | pleiades.online |

| Water (acidic) | Hydrolysis/Ring-Opening | Acyclic products | researchgate.net |

Oxidative and Reductive Transformations of the Heterocyclic System

The this compound scaffold can undergo various oxidative and reductive transformations, targeting either the pyrazole or the oxazole ring.

Oxidation: The pyrazole ring itself is generally resistant to oxidation. pharmdbm.com However, if a dihydropyrazole precursor is used in the synthesis, it can be readily oxidized to the aromatic pyrazole. For instance, 5-(4,5-Dihydro-1H-pyrazol-3-yl)isoxazoles are efficiently oxidized to the corresponding pyrazole-isoxazoles using reagents like active manganese dioxide. researchgate.net The oxazole ring, on the other hand, is more susceptible to oxidation, which can often result in ring-opening products. tandfonline.comevitachem.com

Reduction: The pyrazole ring can be reduced under catalytic hydrogenation conditions to yield pyrazoline and subsequently pyrazolidine (B1218672) derivatives. pharmdbm.com The oxazole ring can also be reduced, potentially leading to oxazolines or ring-cleavage products, depending on the reducing agent and reaction conditions. tandfonline.comevitachem.com

Studies on Rearrangement Reactions and Tautomerism

Tautomerism: One of the most significant features of N-unsubstituted 3-substituted pyrazoles is annular tautomerism. This compound can exist in equilibrium with its tautomer, 5-(2H-Pyrazol-5-yl)oxazole. The position of this equilibrium is influenced by the nature of the substituent, the solvent, and whether the compound is in solution or in the solid state. nih.govrsc.orgnih.gov For 3(5)-substituted pyrazoles, the tautomer with the substituent at the 3-position is often favored in solution. fu-berlin.de The specific equilibrium for this compound would determine which nitrogen atom of the pyrazole ring is protonated. This phenomenon is crucial as it can affect the molecule's reactivity and its interactions in biological systems. mdpi.com

Rearrangement Reactions: The heterocyclic system can participate in rearrangement reactions, particularly under conditions that promote ring-opening. The Cornforth rearrangement is a known thermal rearrangement of certain oxazoles. tandfonline.com Additionally, related systems have been shown to undergo the Smiles rearrangement, especially when suitably functionalized, such as with a sulfonyl group adjacent to the oxazole ring, which can facilitate intramolecular aromatic nucleophilic substitution. researchgate.net

Exploration of Pericyclic Reactions and Cycloaddition Reactivity

The potential for this compound to engage in pericyclic reactions, such as cycloadditions, is an area of interest for constructing more complex polycyclic systems. msu.eduuq.edu.au

Oxazole Ring: The oxazole ring can function as a diene in Diels-Alder reactions ([4+2] cycloadditions), reacting with a suitable dienophile. tandfonline.comderpharmachemica.com This reactivity provides a pathway to synthesize substituted pyridines and other complex structures. The oxazole can also participate in [3+2] cycloaddition reactions when appropriately substituted, for instance, with a nitrile group that can react with azides to form tetrazoles. growingscience.com

Pyrazole Ring: The reactivity of the pyrazole ring in cycloadditions is more nuanced. Studies on 3-ethynyl-1H-pyrazoles have shown them to be inactive in 1,3-dipolar cycloadditions with nitrile oxides. researchgate.netresearchgate.net This suggests that the pyrazole ring may not be a highly reactive component in such transformations. However, intramolecular cycloadditions have been successfully employed. For example, a pyrazole with an appropriately tethered alkene and a nitrile oxide precursor (an oxime) can undergo an intramolecular nitrile oxide cycloaddition (INOC) to form a fused pyrazolo-pyrano-oxazole system. nih.gov This indicates that with strategic placement of reactive functional groups, the pyrazole scaffold can be a building block in pericyclic reactions.

Table 3: Potential Pericyclic Reactivity

| Ring | Reaction Type | Potential Outcome | Reference |

|---|---|---|---|

| Oxazole | Diels-Alder ([4+2] Cycloaddition) | Formation of substituted pyridines | tandfonline.comderpharmachemica.com |

| Oxazole | [3+2] Cycloaddition (with nitrile substituent) | Formation of tetrazole-substituted oxazoles | growingscience.com |

| Pyrazole | Intramolecular Nitrile Oxide Cycloaddition (INOC) | Fused polyheterocyclic systems | nih.gov |

| Pyrazole | 1,3-Dipolar Cycloaddition | Low reactivity observed in specific cases | researchgate.netresearchgate.net |

Advanced Spectroscopic and Structural Characterization of 5 1h Pyrazol 3 Yl Oxazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of novel organic compounds, including pyrazole-oxazole hybrids. researchgate.netmdpi.com By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the molecular structure.

¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. For 5-(1H-pyrazol-3-yl)oxazole derivatives, the chemical shifts (δ) of the protons on both the pyrazole (B372694) and oxazole (B20620) rings are characteristic. For instance, in a series of synthesized pyrazole-substituted oxazole derivatives, the proton signals were well-resolved, allowing for unambiguous assignment. jrespharm.com In some cases, the presence of rotational conformers, such as those arising from a tert-butoxycarbonyl (Boc) group, can lead to the observation of two sets of signals with different intensities in the ¹H NMR spectrum. beilstein-journals.org

A representative example is the analysis of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole, where the ¹H NMR spectrum in CDCl₃ showed distinct singlets for the methyl groups on the pyrazole ring and the methyl group on the oxazoline (B21484) ring. researchgate.net The protons of the oxazoline ring often appear as a quartet, and the pyrazole ring protons show characteristic chemical shifts. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Protons in this compound Derivatives

| Proton | Representative Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Pyrazole H-4 | 5.62 - 6.9 | s or d | nih.govipb.pt |

| Pyrazole H-5 | 7.12 - 8.33 | s or d | nih.govuniba.it |

| Oxazole H-4 | 8.46 | s | beilstein-journals.org |

| Pyrazole N-H | 7.3 - 11.9 | br s | mdpi.comcu.edu.eg |

| Substituent Protons (e.g., CH₃) | 1.36 - 3.95 | s | researchgate.netnih.gov |

Note: Chemical shifts are dependent on the solvent and specific substituents on the heterocyclic rings.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyrazole and oxazole rings are indicative of their electronic environment. For example, the carbon atoms of the 1,2-oxazole ring skeleton in methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate show characteristic signals at approximately δ 108.3 (C-4), 150.2 (C-3), and 179.5 (C-5) ppm. beilstein-journals.org In another example, the ¹³C NMR spectrum of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole displayed signals for the pyrazole and oxazoline ring carbons, as well as the quaternary carbon of the oxazoline. researchgate.net

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in this compound Derivatives

| Carbon | Representative Chemical Shift (ppm) | Reference |

|---|---|---|

| Pyrazole C-3 | 155.96 - 165.3 | cu.edu.egresearchgate.net |

| Pyrazole C-4 | 90.2 - 133.8 | nih.govresearchgate.net |

| Pyrazole C-5 | 127.5 - 132.6 | nih.govresearchgate.net |

| Oxazole C-4 | 108.3 - 109.5 | beilstein-journals.orgnih.gov |

| Oxazole C-5 | 179.5 | beilstein-journals.org |

Note: The exact chemical shifts can vary based on substitution patterns and the solvent used.

To unequivocally assign all proton and carbon signals and to determine the connectivity between different parts of the molecule, advanced 2D NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy) : This experiment establishes correlations between protons that are coupled to each other, helping to identify adjacent protons in the spin systems of the pyrazole and oxazole rings. nih.gov

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the known proton assignments. nih.govresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : This is a crucial technique that shows correlations between protons and carbons that are separated by two or three bonds. nih.govresearchgate.net It is particularly useful for connecting the pyrazole and oxazole rings and for assigning quaternary carbons. For example, long-range HMBC correlations between a pyrazole proton and an oxazole nitrogen have been used to confirm the regioselective formation of pyrazole-isoxazole derivatives. mdpi.comuniba.it

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals through-space interactions between protons that are close to each other, which is vital for determining the stereochemistry and conformation of the molecule. nih.gov For instance, NOESY data can be used to confirm the configuration of aldoxime intermediates in the synthesis of pyrazole-oxazole systems. nih.gov

The combined use of these techniques allows for a complete and unambiguous structural elucidation of complex this compound derivatives. mdpi.comnih.gov

¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms in the heterocyclic rings. Although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, it is a powerful tool for distinguishing between isomers and studying tautomerism. researchgate.net The chemical shifts of the "pyrrole-like" and "pyridine-like" nitrogen atoms in the pyrazole ring are distinct. nih.gov For example, in the ¹⁵N NMR spectrum of a 1,2-oxazole derivative, the nitrogen resonance appeared at δ -3.1 ppm, while a piperidine (B6355638) nitrogen in the same molecule resonated at δ -294.6 ppm. beilstein-journals.org Furthermore, ¹H-¹⁵N HMBC experiments are invaluable for confirming the connectivity between protons and nitrogen atoms, which can be decisive in assigning the correct isomeric structure. mdpi.comnih.govuniba.it

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. The absorption of infrared radiation or the scattering of laser light causes vibrations of the chemical bonds (stretching, bending, etc.), and the frequencies of these vibrations are characteristic of the bond type and its environment.

In the context of this compound derivatives, IR spectroscopy is used to identify key functional groups. For example, the IR spectrum of a pyrazole-oxazole derivative might show characteristic absorption bands for N-H stretching (around 3276 cm⁻¹), C=N stretching (around 1641-1669 cm⁻¹), and C-O-C stretching vibrations. mdpi.comnih.govcu.edu.eg The presence of a cyano (CN) group would be indicated by a sharp band around 2207 cm⁻¹. cu.edu.eg

Raman spectroscopy provides complementary information to IR spectroscopy. Studies on related pyrazole and naphtoxazine structures have utilized both experimental and theoretical (DFT) approaches to assign vibrational modes. globalauthorid.comworldscientific.com Such analyses of the vibrational spectra of pyrazole and its derivatives have been conducted to understand their structural and spectroscopic properties. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretch | ~3276 - 3342 | nih.govcu.edu.eg |

| C-H Stretch (aromatic) | ~3021 - 3164 | nih.gov |

| C-H Stretch (aliphatic) | ~2848 - 2967 | nih.gov |

| C=N Stretch | ~1641 - 1669 | mdpi.comnih.gov |

| C=C Stretch | ~1452 - 1589 | nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. jrespharm.com High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a very accurate mass measurement, which allows for the determination of the molecular formula. researchgate.netnih.gov

In the analysis of this compound derivatives, the molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) in the mass spectrum confirms the molecular weight of the synthesized compound. researchgate.net The fragmentation patterns observed in the mass spectrum provide clues about the structure of the molecule. The fragmentation of related heterocyclic systems, such as pyrimidinethiones and thiazolopyrimidines, often involves the successive loss of simple functional groups followed by the decomposition of the heterocyclic rings. researchgate.net This information can be used to confirm the proposed structure of the pyrazolyl-oxazole derivative.

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

| 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole |

| Methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate |

| Pyrazole |

| Naphtoxazine |

| Pyrimidinethione |

X-ray Crystallography for Solid-State Structural Determination

Detailed research findings from crystallographic analyses of several derivatives have provided significant insights into their structural characteristics. For instance, the crystal structure of methyl 5-((3-(4-methylphenyl)-1H-pyrazol-5-yl)amino)-2-phenyl-1,3-oxazole-4-carboxylate was determined, revealing key structural parameters. growingscience.com In the solid state of this particular derivative, the 1,3-oxazole and pyrazole rings are not coplanar, exhibiting a significant dihedral angle between their mean planes of 80.60(9)°. growingscience.com The benzene (B151609) ring and the methyl carboxylate group are rotated relative to the 1,3-oxazole ring by 13.67(15)° and 29.75(16)°, respectively. growingscience.com An important feature of its structure is an intramolecular N-H···O hydrogen bond. growingscience.com

Similarly, the spatial structure of a 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivative has been elucidated using X-ray diffraction analysis, confirming the connectivity and stereochemistry of the molecule. nih.gov While not a direct oxazole derivative, the study of related heterocyclic systems provides valuable comparative data.

The analysis of pyrazole derivatives highlights common supramolecular motifs. N-unsubstituted pyrazoles can act as both hydrogen bond donors and acceptors, leading to the formation of dimers, trimers, tetramers, and catemers (polymeric chains) through N-H···N hydrogen bonds. mdpi.com For example, the crystal structures of 4-halogenated-1H-pyrazoles show that 4-bromo-1H-pyrazole and 4-chloro-1H-pyrazole are isostructural, forming trimeric hydrogen-bonding motifs, whereas the 4-fluoro and 4-iodo analogues form non-isostructural catemers. mdpi.com These fundamental studies on the parent ring system help in understanding the potential intermolecular interactions in more complex derivatives like those of this compound.

The crystallographic data for selected derivatives are summarized in the interactive tables below, showcasing the key parameters that define their solid-state structures.

Crystallographic Data for Methyl 5-((3-(4-methylphenyl)-1H-pyrazol-5-yl)amino)-2-phenyl-1,3-oxazole-4-carboxylate acetonitrile (B52724) solvate growingscience.com

| Parameter | Value |

| Chemical Formula | C₂₁H₁₉N₅O₃ · CH₃CN |

| Formula Weight | 429.44 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.135(3) |

| b (Å) | 10.607(3) |

| c (Å) | 11.969(4) |

| α (°) | 88.08(3) |

| β (°) | 79.11(3) |

| γ (°) | 71.49(3) |

| Volume (ų) | 1076.3(6) |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.325 |

| R-factor (%) | 6.9 |

Selected Bond Lengths and Angles for Methyl 5-((3-(4-methylphenyl)-1H-pyrazol-5-yl)amino)-2-phenyl-1,3-oxazole-4-carboxylate growingscience.com

| Bond/Angle | Length (Å) / Angle (°) |

| Dihedral Angles | |

| Oxazole / Pyrazole | 80.60(9) |

| Benzene / Oxazole | 13.67(15) |

| CO₂Me / Oxazole | 29.75(16) |

| Intramolecular H-Bond | |

| N(4)-H···O(5) | |

| N(4)···O(5) Distance (Å) | 2.807(3) |

| N(4)-H···O(5) Angle (°) | 133(2) |

These detailed structural parameters derived from X-ray crystallography are crucial for structure-activity relationship (SAR) studies, as the specific conformation and intermolecular interactions can significantly influence the biological and physical properties of the compounds. The data confirms the non-planar nature of the pyrazolyl-oxazole linkage in the solid state for the studied derivative.

Computational and Theoretical Investigations of 5 1h Pyrazol 3 Yl Oxazole

Quantum Chemical Calculations (DFT, TDDFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental in analyzing the electronic properties of molecular systems. researchgate.net DFT is used to determine the ground-state geometry and electronic structure, while TD-DFT is employed to investigate excited states and predict spectroscopic properties. nih.gov These methods have been successfully applied to various pyrazole (B372694) and oxazole (B20620) derivatives to understand their characteristics. researchgate.netkarazin.ua

For 5-(1H-Pyrazol-3-yl)oxazole, calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311G+(d,p) to ensure a high level of accuracy for the optimized molecular structure and subsequent property calculations. nih.govdergipark.org.tr

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and electronic properties. schrodinger.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. schrodinger.comripublication.com A smaller energy gap suggests higher reactivity and a greater ease of electronic excitation. researchgate.net

In theoretical studies of related pyrazole-oxazole systems, the HOMO and LUMO distributions are mapped to visualize the electron density. nih.govresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO might be distributed across the oxazole ring and the bridging C-C bond, facilitating intramolecular charge transfer. physchemres.org The energy gap can be calculated using the energies of the HOMO and LUMO. physchemres.org This gap is instrumental in predicting the charge transfer characteristics within the molecule. ripublication.com

Table 1: Representative Frontier Molecular Orbital Data for a Pyrazole-Oxazole System Note: This table presents typical values for related heterocyclic systems as calculated by DFT methods.

| Parameter | Value (eV) | Significance |

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital |

| ELUMO | -2.4 eV | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 4.1 eV | Indicates chemical stability and electronic excitation energy |

This interactive table is based on representative data from computational studies on similar heterocyclic compounds. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. researchgate.netiitk.ac.in It maps the electrostatic potential onto the electron density surface, using a color-coded scheme to indicate different charge regions. researchgate.net

Red regions (negative potential) indicate areas of high electron density, which are susceptible to electrophilic attack. In this compound, these are expected around the nitrogen and oxygen atoms due to their high electronegativity. nih.govresearchgate.net

Blue regions (positive potential) denote areas of low electron density or electron deficiency, which are favorable for nucleophilic attack. These are typically found around the hydrogen atoms, particularly the N-H proton of the pyrazole ring. researchgate.net

Green regions represent areas of neutral potential.

The MEP surface provides a visual representation of the molecule's polarity and is crucial for understanding intermolecular interactions, such as hydrogen bonding, which are key to its behavior in biological systems. researchgate.net

TD-DFT calculations are highly effective for predicting the electronic absorption spectra (UV-Vis) of molecules. karazin.ua By calculating the energies of electronic transitions from the ground state to various excited states, one can predict the maximum absorption wavelengths (λmax). nih.gov For compounds like this compound, the predicted spectra often show π-π* and n-π* transitions originating from the conjugated heterocyclic system. nih.gov These theoretical predictions can be compared with experimental data, and often show good agreement, especially when solvent effects are included in the calculations using models like the Polarizable Continuum Model (PCM). researchgate.netdergipark.org.tr

Similarly, DFT calculations can predict vibrational frequencies (e.g., FT-IR and Raman spectra). researchgate.net The calculated frequencies correspond to specific vibrational modes, such as C-H stretching, C=N stretching, and ring deformation modes. researchgate.netacs.org Although theoretical calculations are typically performed on single molecules in the gas phase, the resulting frequencies often correlate well with experimental spectra obtained in the solid or solution phase after applying a scaling factor. researchgate.netnih.gov This comparative analysis helps in the definitive assignment of experimental vibrational bands. acs.org

Table 2: Comparison of Theoretical and Experimental Spectroscopic Data for a Pyrazole Derivative Note: This table illustrates the typical correlation between calculated and observed data for related structures.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (FT-IR) |

| N-H Stretch | 3450 | 3455 |

| C-H Stretch (Aromatic) | 3105 | 3110 |

| C=N Stretch (Pyrazole) | 1580 | 1585 |

| C=N Stretch (Oxazole) | 1610 | 1615 |

| Ring Breathing | 1450 | 1452 |

This interactive table is based on representative data from computational and experimental studies on similar heterocyclic compounds. researchgate.netacs.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. jinr.ru MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule's conformation changes and how it interacts with its environment, such as solvent molecules or a biological receptor. frontiersin.orgbiorxiv.org

For this compound, MD simulations can explore its conformational landscape. The key dihedral angle is between the pyrazole and oxazole rings. Simulations can reveal the preferred orientation of these two rings relative to each other and the energy barriers for rotation. This information is crucial because the biological activity of a molecule often depends on its ability to adopt a specific low-energy conformation that fits into a protein's binding site. jinr.ru Furthermore, MD simulations in a solvent like water can elucidate the pattern of hydrogen bonding and other intermolecular interactions with the surrounding solvent molecules, providing a more realistic understanding of its behavior in a physiological environment. biorxiv.orgnih.gov

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a macromolecular target, such as a protein. rroij.comnih.gov This method is central to structure-based drug design, helping to identify potential drug candidates and understand their mechanism of action at a molecular level. jrespharm.comdergipark.org.tr

For this compound, docking studies would involve placing the molecule into the active site of a specific protein target. The process uses a scoring function to estimate the binding affinity, typically expressed in kcal/mol. jrespharm.com Pyrazole and oxazole scaffolds are present in many known enzyme inhibitors, making this compound an interesting candidate for docking against various kinases, DNA gyrase, or other enzymes implicated in disease. nih.govresearchgate.net

The primary outputs of a molecular docking study are the predicted binding affinity (or docking score) and the detailed visualization of the binding pose. researchgate.net A lower docking score generally indicates a more favorable binding interaction. jrespharm.com

The analysis of the binding pose reveals the specific intermolecular interactions that stabilize the protein-ligand complex. For this compound, these interactions are expected to include:

Hydrogen Bonds: The N-H group of the pyrazole ring can act as a hydrogen bond donor, while the sp²-hybridized nitrogen atoms in both rings and the oxazole oxygen can act as hydrogen bond acceptors. nih.govresearchgate.net

π-π Stacking: The aromatic pyrazole and oxazole rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the protein's active site. researchgate.net

Hydrophobic Interactions: The carbon backbone of the molecule can form favorable hydrophobic interactions with nonpolar residues.

By identifying these key interactions, researchers can understand the structural basis for the molecule's activity and propose modifications to enhance its binding affinity and selectivity for the target protein. nih.govnih.gov

Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target Note: This table presents a hypothetical but plausible set of interactions based on studies of similar compounds.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein Kinase (e.g., FGFR1) | -8.5 | Asp641 | Hydrogen Bond (N-H donor) |

| Glu562 | Hydrogen Bond (N acceptor) | ||

| Val492 | Hydrophobic Interaction | ||

| Phe642 | π-π Stacking |

This interactive table illustrates the type of data generated from molecular docking studies. nih.govnih.govjrespharm.comresearchgate.net

Elucidation of Potential Mechanisms of Action at a Molecular Level

Computational chemistry, particularly molecular docking, serves as a powerful tool to investigate and predict the binding modes of small molecules like this compound with biological macromolecules. This approach helps in elucidating potential mechanisms of action at the molecular level by identifying likely protein targets and characterizing the specific interactions that stabilize the ligand-receptor complex. Although studies focusing exclusively on this compound are limited, research on closely related pyrazole-oxazole scaffolds provides significant insights into their probable modes of action.

Molecular docking simulations on various pyrazole-oxazole derivatives have been performed to predict their binding affinity and orientation within the active sites of various enzymes, which are often targets for therapeutic intervention. For instance, in the context of antimicrobial activity, derivatives have been studied against bacterial and fungal enzymes. One such study focused on pyrazole-clubbed oxazole derivatives as potential antibacterial agents by targeting the DNA gyrase subunit B of Escherichia coli. researchgate.net Molecular docking of these compounds into the active site of DNA gyrase (PDB ID: 1KZN) helped to rationalize their observed antimicrobial potency, suggesting that the inhibition of this enzyme could be a key mechanism of action. researchgate.net

Similarly, in the search for novel antifungal agents, the mechanism of pyrazole-oxazole compounds has been explored by docking them against lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in fungal cell membrane biosynthesis. researchgate.net Studies on 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles revealed good affinity for the active site of CYP51 enzymes from various Candida species. The interactions identified in these docking studies, such as hydrogen bonds and hydrophobic contacts with key amino acid residues like Leu130 and T131, provide a molecular basis for their potential antifungal activity. researchgate.net

Further computational studies on pyrazole-substituted oxazole derivatives have explored their potential as antitubercular agents by targeting Mycobacterium tuberculosis KasA (MtKasA), an enzyme involved in mycolic acid biosynthesis. jrespharm.com The docking scores for these derivatives indicated significant binding affinity, comparable to known inhibitors, suggesting that the this compound scaffold may act by disrupting the cell wall synthesis of Mycobacterium tuberculosis. jrespharm.com

These in silico investigations are crucial as they not only support experimental findings but also guide the rational design and optimization of more potent and selective inhibitors based on the this compound scaffold.

Table 1: Summary of Molecular Docking Studies on Pyrazole-Oxazole Derivatives

| Scaffold/Derivative | Target Enzyme | PDB ID | Key Findings |

|---|---|---|---|

| Pyrazole-clubbed oxazoles | DNA Gyrase Subunit B | 1KZN | Docking results corroborated with observed antimicrobial potency, suggesting enzyme inhibition as a mechanism of action. researchgate.net |

| 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles | Lanosterol 14α-demethylase (CYP51) | - | Revealed good binding affinity to the active site, with key interactions noted with residues Leu130 and T131. researchgate.net |

| Pyrazole-substituted oxazoles | Mycobacterium tuberculosis KasA (MtKasA) | 2WGE | Docking scores ranged from -7.52 to -9.94 Kcal/mole, indicating significant binding affinity and potential for antitubercular activity. jrespharm.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For scaffolds like this compound, QSAR studies are instrumental in understanding how structural modifications influence their therapeutic effects, thereby guiding the design of new derivatives with enhanced potency. uniba.it

Descriptor Calculation and Feature Selection

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized into several classes, including electronic, steric, hydrophobic, and topological, among others. For heterocyclic compounds like pyrazole derivatives, a wide range of descriptors are calculated to capture the structural features relevant to their biological activity. nih.gov

The process begins with the optimization of the 3D structures of the molecules using quantum mechanical methods like Density Functional Theory (DFT). nih.gov From these optimized geometries, various descriptors are computed.

Table 2: Types of Molecular Descriptors in QSAR Studies

| Descriptor Category | Examples | Description |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Mulliken charges | Describe the electronic properties and reactivity of the molecule. |

| Steric/Geometrical | Molecular weight, Volume, Surface area, Ovality | Define the size and shape of the molecule. |

| Topological | Wiener index, Randic index, Balaban index | Characterize the atomic connectivity and branching of the molecule. |

| Hydrophobic | LogP (Octanol-water partition coefficient) | Quantifies the lipophilicity of the molecule, affecting its absorption and distribution. |

| Quantum Chemical | Total energy, Electronegativity, Hardness, Softness | Derived from quantum mechanical calculations, these provide detailed electronic information. nih.gov |

Following the calculation of a large number of descriptors, a critical step is feature selection. This process aims to identify the subset of descriptors that has the most significant correlation with the biological activity. This is crucial to build a robust and predictive model while avoiding issues like overfitting, which can occur when the number of descriptors is too large relative to the number of compounds in the study.

Model Development for Activity Prediction

Once the most relevant descriptors are selected, a mathematical model is developed to form the QSAR equation. This equation defines the relationship between the selected descriptors (the independent variables) and the biological activity (the dependent variable). Various statistical methods can be employed for model development, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN).

For pyrazole and oxazole derivatives, QSAR models have been developed to predict a range of biological activities, including antimicrobial and anticancer effects. dergipark.org.tr These models are typically presented as an equation where the biological activity is a function of the selected descriptors. The statistical quality and predictive power of the developed QSAR model are evaluated using several metrics, such as the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and external validation on a set of compounds not used in the model development (the test set).

A well-validated QSAR model for the this compound scaffold can be a powerful predictive tool. It allows researchers to estimate the biological activity of newly designed, virtual compounds before they are synthesized and tested in the laboratory. This rational, in silico screening approach significantly accelerates the drug discovery process by prioritizing the synthesis of candidates with the highest predicted potency and most favorable properties. uniba.itproquest.com

Coordination Chemistry of 5 1h Pyrazol 3 Yl Oxazole Ligands

Design and Synthesis of 5-(1H-Pyrazol-3-yl)oxazole-based Chelating Ligands

The synthesis of ligands incorporating both pyrazole (B372694) and oxazole (B20620) rings can be achieved through various organic chemistry methodologies that build one heterocycle onto another or couple pre-functionalized rings. While numerous strategies exist for the synthesis of individual pyrazole and oxazole derivatives, constructing the linked this compound system requires a multi-step approach. nih.govkthmcollege.ac.in

One efficient and modern synthetic route involves palladium-catalyzed cross-coupling reactions. For instance, a strategy analogous to the Sonogashira coupling has been successfully employed to synthesize pyrazole-linked oxazole derivatives. researchgate.net This method typically involves the reaction of a terminal alkyne with an aryl or vinyl halide. A plausible pathway for synthesizing the parent ligand or its derivatives could start from a suitably protected 3-ethynyl-1H-pyrazole, which is then coupled with a halogenated oxazole precursor.

Alternatively, a convergent synthesis might involve the condensation of a β-dicarbonyl compound (to form the pyrazole) with a precursor already containing the oxazole moiety. For example, a 1,3-dicarbonyl compound attached to an oxazole ring could be reacted with hydrazine (B178648) to form the pyrazole ring. nih.gov Another established method for oxazole synthesis is the van Leusen reaction, which could potentially be adapted by using a pyrazole-containing aldehyde as a starting material. The combination of heterocyclic moieties can lead to compounds with enhanced biological or chemical properties. kthmcollege.ac.in

A notable synthetic approach reported for a related system is outlined below:

Starting Material : A pre-formed pyrazole carboxamide, such as 5‐chloro‐3‐methyl‐1‐phenyl‐N‐(prop‐2‐yn‐1‐yl)‐1H‐pyrazole‐4‐carboxamide.

Coupling Reaction : This starting material undergoes a palladium-catalyzed Sonogashira coupling reaction with various aryl iodides. researchgate.net

Cyclization : The resulting intermediate can then undergo cyclization to form the linked pyrazole-oxazole system. This method highlights an efficient way to create a library of substituted pyrazolyl-oxazole ligands by varying the coupling partner. researchgate.net

Formation of Metal Complexes with Transition and Main Group Elements

The this compound ligand is a classic N,N'-bidentate chelator, capable of forming stable five-membered chelate rings with a wide array of metal ions. The two primary coordination sites are the pyridinic nitrogen atom (N2) of the pyrazole ring and the nitrogen atom of the oxazole ring. This arrangement is highly effective for coordinating to both transition metals and main group elements. researchgate.netnih.gov

The formation of these complexes is typically achieved by reacting the ligand with a metal salt (e.g., chlorides, nitrates, acetates) in a suitable solvent such as ethanol, methanol, or acetonitrile (B52724). The reaction often proceeds at room temperature or with gentle heating to yield the desired metal complex, which can then be isolated by crystallization. nih.gov Complexes with various metals, including but not limited to copper(II), zinc(II), cadmium(II), cobalt(II), and iron(III), have been synthesized using analogous pyrazole-based ligands. nih.govderpharmachemica.com The stoichiometry of the resulting complexes (e.g., ML₂, ML₃) depends on the metal's preferred coordination number, the steric bulk of the ligand, and the reaction conditions.

The protic N-H group of the pyrazole ring can also be deprotonated, particularly in the presence of a base, allowing the ligand to act as an anionic pyrazolate-oxazole ligand. This mode of binding can lead to the formation of neutral complexes or polynuclear structures where the pyrazolate ring bridges two metal centers. nih.gov

Structural Characterization of this compound Metal Complexes

Spectroscopic techniques are essential for confirming the coordination of the ligand to the metal center and elucidating the structure of the resulting complex.

NMR Spectroscopy : For diamagnetic complexes (e.g., Zn(II), Cd(II)), ¹H and ¹³C NMR spectroscopy provides direct evidence of coordination. Upon complexation, the signals of the protons and carbons near the coordinating nitrogen atoms typically experience a downfield shift due to the deshielding effect of the metal ion. The disappearance of the pyrazole N-H proton signal in the ¹H NMR spectrum can indicate deprotonation and the formation of a pyrazolate complex. derpharmachemica.com

IR Spectroscopy : Infrared spectroscopy is useful for identifying changes in the vibrational modes of the ligand upon coordination. A key indicator is the shift of the C=N stretching vibrations of both the pyrazole and oxazole rings to different frequencies (often higher) in the complex compared to the free ligand. Additionally, the N-H stretching vibration of the pyrazole ring (typically around 3100-3300 cm⁻¹) may broaden, shift, or disappear, providing further insight into the coordination mode. derpharmachemica.com

UV-Vis Spectroscopy : The electronic spectra of the complexes provide information about the d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) bands. In transition metal complexes, the coordination geometry can often be inferred from the position and intensity of the d-d absorption bands. For example, octahedral and tetrahedral geometries in Co(II) or Ni(II) complexes give rise to characteristic absorption profiles. researchgate.net

Table 1: Expected Spectroscopic Data for a Representative Metal Complex

| Technique | Free Ligand (Expected) | Metal Complex (Expected Change) |

|---|---|---|

| ¹H NMR | Pyrazole N-H: ~12-13 ppmAromatic H: ~7-8 ppm | Downfield shift of protons near N-donors.N-H signal may broaden, shift, or disappear. |

| ¹³C NMR | Aromatic C: ~110-150 ppm | Downfield shift of carbons near N-donors. |

| IR (cm⁻¹) | ν(N-H): ~3150ν(C=N): ~1620 | Shift in ν(C=N) to higher or lower frequency.Change in N-H band shape and position. |

| UV-Vis | π → π* transitions: ~250-300 nm | Appearance of d-d transition bands (for transition metals) and/or charge-transfer bands. |

Data are hypothetical and based on typical values for related pyrazole and oxazole complexes. researchgate.netderpharmachemica.comacs.org

Single-crystal X-ray diffraction provides definitive proof of a complex's structure, offering precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. For complexes of this compound, X-ray analysis would be expected to confirm the bidentate N,N' coordination, showing the formation of a stable five-membered chelate ring.

Key structural features that would be determined include:

Coordination Geometry : The arrangement of ligands around the central metal ion (e.g., tetrahedral, square planar, octahedral). For a complex like [M(L)₂Cl₂], a distorted tetrahedral or octahedral geometry is common. nih.gov

Bond Lengths : The M-N(pyrazole) and M-N(oxazole) bond lengths provide insight into the strength of the coordination bonds.

Supramolecular Assembly : The analysis reveals how individual complex molecules pack in the crystal lattice, often through hydrogen bonding (involving the pyrazole N-H group) and π-π stacking interactions between the aromatic rings. nih.gov

Table 2: Typical Metal-Nitrogen Bond Lengths in Related Heterocyclic Complexes

| Metal Ion | Coordination Number | Typical M-N Bond Length (Å) |

|---|---|---|

| Cu(II) | 4 or 6 | 1.95 - 2.10 |

| Zn(II) | 4 or 6 | 2.00 - 2.20 |

| Co(II) | 4 or 6 | 2.05 - 2.25 |

| Cd(II) | 6 | 2.25 - 2.40 |

Data compiled from studies on analogous pyrazole and triazole-based metal complexes. nih.govnationalmaglab.org

Investigation of Coordination Modes and Stereochemistry

The this compound ligand can adopt several coordination modes, contributing to its versatility.

Monodentate Coordination : Although less common, the ligand could coordinate through only one of its nitrogen atoms, typically the more basic pyrazole N2 atom, if sterically hindered or if a strongly coordinating solvent is present.

Bidentate Chelating (N,N') : This is the most anticipated coordination mode, where the ligand forms a stable five-membered ring by binding to a single metal center through the pyrazole N2 and the oxazole nitrogen. This mode is common for ligands linking two N-heterocycles. mdpi.com

Bidentate Bridging : Upon deprotonation, the resulting pyrazolate can bridge two metal centers. In this mode, the oxazole nitrogen binds to one metal, while the pyrazolate ring bridges this metal and a second one through its two nitrogen atoms (N1 and N2). This can lead to the formation of dinuclear or polynuclear coordination polymers.

Tridentate Bridging : In some cases, the ligand could act as a tridentate bridge, coordinating to one metal in a bidentate fashion (via pyrazole N2 and oxazole N) and to an adjacent metal center via the pyrazole N1 atom (either as a neutral N-H unit or as a deprotonated pyrazolate).

The formation of octahedral complexes with multiple chiral ligands, such as [M(L)₃] or cis-[M(L)₂(X)₂], can result in stereoisomers (Δ and Λ enantiomers). The specific stereochemistry adopted can be influenced by the nature of the metal ion, counter-ions, and solvent molecules, which can direct the assembly through hydrogen bonding or other non-covalent interactions.

Catalytic Applications of this compound Metal Complexes

Metal complexes derived from pyrazole-containing ligands have emerged as effective catalysts for a variety of organic transformations. researchgate.net The unique properties of this compound make its metal complexes promising candidates for catalysis.

A key feature is the protic N-H group on the pyrazole ring. This group can act as a proton shuttle or engage in hydrogen bonding with a substrate, enabling metal-ligand cooperativity. nih.gov In such a mechanism, both the acidic proton on the ligand and the Lewis acidic metal center participate in the catalytic cycle. This bifunctional nature is particularly valuable in reactions involving proton transfer steps.

Potential catalytic applications include:

Hydrogenation and Transfer Hydrogenation : The pyrazole N-H group can facilitate the heterolytic cleavage of H₂, a key step in hydrogenation reactions. Ruthenium and iridium complexes with protic N-heterocyclic ligands have shown significant activity in the transfer hydrogenation of ketones and aldehydes. researchgate.net

C-C Coupling Reactions : The electronic properties of the pyrazolyl-oxazole ligand can be tuned by adding substituents, which in turn modulates the electrophilicity and reactivity of the metal center. This is crucial for optimizing catalysts for reactions like Suzuki and Heck couplings. researchgate.net

Hydrogen Evolution : Inspired by complexes of 2-(1H-pyrazol-3-yl)pyridine, iridium complexes of this compound could potentially catalyze the dehydrogenation of formic acid to produce hydrogen gas, a reaction relevant to chemical hydrogen storage. nih.gov The deprotonation of the pyrazole ring enhances the electron-donating ability of the ligand, which can be crucial for the catalytic cycle. nih.gov

Advanced Research Applications of 5 1h Pyrazol 3 Yl Oxazole Scaffolds

Utilization in Materials Science and Optoelectronics

The inherent conjugation and tunable electronic nature of pyrazole (B372694) and oxazole (B20620) rings make their combined scaffold a promising candidate for applications in materials science, particularly in the field of optoelectronics.

Derivatives of the pyrazole scaffold are recognized for their significant photophysical properties, making them a subject of extensive study for the development of new organic materials and sensors. mdpi.com The combination of pyrazole with other heterocyclic systems, such as oxazole, can lead to compounds with unique and intrinsic luminescent characteristics. mdpi.com These properties are highly dependent on the nature and position of substituent groups on the heterocyclic rings. mdpi.com

Research into various pyrazole derivatives has demonstrated their potential as fluorescent probes due to their high quantum yields, good photostability, and thermostability. nih.gov For instance, certain pyrazole-indole derivatives have exhibited fluorescence quantum yields in the range of 71-80% with large Stokes shifts, highlighting their potential in photodynamic applications. ktu.edu The phenyl group, when incorporated, can enhance π-conjugation, which may improve fluorescence properties, while other substituents can modulate charge distribution and stability. The oxazole ring itself is a key component in many fluorescent compounds, and its derivatives have been shown to possess high fluorescence quantum yields and moderate solvent sensitivity, making them suitable for use as fluorescent probes.

The following table summarizes the photophysical properties of selected pyrazole-containing derivatives, illustrating the impact of structural modifications on their luminescent behavior.

| Compound Class | Key Structural Features | Observed Photophysical Properties | Potential Applications |

| Pyrazole-Indole Derivatives | Ethenyl linkage between pyrazole and indole moieties | Fluorescence quantum yields of 71-80%, Large Stokes shifts (101-105 nm) | Photodynamic therapy |

| Pyrazolopyridine-Based Probes | Fused pyrazole and pyridine rings | Green fluorescence upon intracellular complexation | Bioimaging |

| Coumarin-Pyrazole Conjugates | Covalent linkage of coumarin and pyrazole | Fluorescence quantum yield enhancement from 5% to 27% in the presence of H₂S | H₂S detection |

This table presents a selection of data to illustrate the range of photophysical properties observed in different classes of pyrazole derivatives.

The development of efficient and stable emitters is crucial for the advancement of Organic Light-Emitting Diode (OLED) technology. Heterocyclic compounds, including those containing pyrazole and oxazole moieties, are actively being investigated for their potential in this area. The electron-accepting nature of the oxazole ring, combined with the electronic properties of the pyrazole ring, can be leveraged to design novel materials for various layers within an OLED device.

While direct applications of the specific 5-(1H-pyrazol-3-yl)oxazole scaffold in commercial OLEDs are not yet widespread, related heterocyclic structures have shown significant promise. For example, derivatives of oxadiazole, a related five-membered heterocycle, have been synthesized and their fluorescence spectral characteristics investigated, indicating their potential relevance in light-emitting applications. nih.gov Furthermore, carbazole-π-imidazole derivatives have been successfully synthesized and utilized as deep-blue emitters in non-doped OLEDs, achieving high luminance and external quantum efficiencies. nih.gov These studies on analogous heterocyclic systems provide a strong rationale for the future exploration of pyrazolyl-oxazole derivatives in OLEDs. The ability to tune the electronic properties of the pyrazole ring through substitution allows for the fine-tuning of the emission color and efficiency of potential OLED materials.

Probing Biochemical Pathways and Molecular Targets

The structural diversity and synthetic accessibility of the this compound scaffold make it an excellent platform for the design of small molecules that can interact with specific biological targets. These compounds serve as valuable probes for elucidating complex biochemical pathways and for investigating the mechanisms of action of potential therapeutic agents.

The pyrazole nucleus is a well-established pharmacophore found in numerous compounds with a wide range of biological activities, including enzyme inhibition. The ability to modify the substituents on both the pyrazole and oxazole rings allows for the systematic exploration of structure-activity relationships and the optimization of inhibitory potency and selectivity.

The following table summarizes the reported enzyme inhibitory activities of various pyrazole-containing scaffolds, highlighting the versatility of this heterocyclic system in targeting a diverse range of enzymes.

| Enzyme Target | Compound Scaffold | Key Findings |

| Cyclooxygenase-2 (COX-2) | Pyrazole derivatives | Identified as a key pharmacophore in several selective COX-2 inhibitors. |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Substituted pyrazoles | Certain derivatives have shown potent inhibitory activity against VEGFR2 kinase. |

| Janus Kinase 2 (JAK2) | Pyrazole-based inhibitors | The pyrazole ring is a common feature in many reported JAK2 inhibitors. |

| DNA Gyrase | Novel pyrazole compounds | Have demonstrated inhibitory effects on bacterial DNA gyrase, suggesting antibacterial potential. |

| Cathepsin B | Pyrazole-containing inhibitors | Investigated for their ability to inhibit this cysteine protease, which is implicated in various diseases. |

This table provides a summary of the diverse enzyme inhibitory activities reported for compounds containing a pyrazole scaffold.

In addition to enzyme inhibition, pyrazole-containing compounds have been investigated for their ability to act as antagonists at various cell surface and intracellular receptors. This activity is crucial for modulating signaling pathways involved in a wide range of physiological and pathological processes. The specific arrangement of nitrogen atoms in the pyrazole ring allows for hydrogen bonding and other non-covalent interactions with receptor binding sites, contributing to their antagonistic activity.

For example, derivatives based on the pyrazole scaffold have been explored as antagonists for the Orexin-2 receptor, which is involved in the regulation of sleep and wakefulness. The development of selective antagonists for this receptor is a key area of research for the treatment of insomnia. The modular nature of the this compound scaffold allows for the systematic modification of its structure to optimize binding affinity and selectivity for specific receptor subtypes.

The pyrazole moiety is a prominent feature in many compounds exhibiting antimicrobial properties. The investigation of pyrazolyl-oxazole derivatives in this context aims to elucidate their mechanisms of action at a molecular and cellular level, which is essential for the development of new antimicrobial agents to combat drug-resistant pathogens.

Role as a Privileged Scaffold in Ligand Design and Chemical Probe Development

The this compound framework represents a quintessential example of a privileged scaffold in modern medicinal chemistry. This unique heterocyclic structure combines the key features of both pyrazole and oxazole rings, creating a versatile platform for the design of highly specific and potent ligands, as well as sophisticated chemical probes for exploring complex biological systems. The term "privileged" denotes a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity, thereby serving as a rich source for drug discovery and chemical biology.

The pyrazole moiety, a five-membered ring with two adjacent nitrogen atoms, is a cornerstone of numerous FDA-approved drugs. Its metabolic stability and its capacity to act as both a hydrogen bond donor and acceptor make it an attractive component in ligand design. This dual functionality allows for versatile interactions within the binding pockets of various proteins. The oxazole ring, another five-membered heterocycle containing nitrogen and oxygen, is also recognized as a versatile scaffold in medicinal chemistry, frequently appearing in bioactive natural products and synthetic compounds.

The combination of these two heterocycles into the this compound scaffold results in a structure with a unique electronic and steric profile. This arrangement allows for the exploration of diverse chemical space through targeted substitutions at various positions on both rings, enabling the fine-tuning of a compound's pharmacological properties.

Application in Ligand Design: Targeting Succinate Dehydrogenase

A notable application of the this compound scaffold is in the design of inhibitors for succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle. SDH inhibitors have significant potential as fungicides in agriculture.

In a study focused on developing novel fungicides, a series of pyrazol-5-yl-benzamide derivatives incorporating an oxazole moiety were designed and synthesized. These compounds were evaluated for their in vitro antifungal activities against various plant pathogens. The bioassay results revealed that several of these compounds exhibited excellent inhibitory activity against Sclerotinia sclerotiorum and Valsa mali.